4-(3-Oxobut-1-en-1-yl)benzonitrile
Overview
Description
4-(3-Oxobut-1-en-1-yl)benzonitrile, also known as 4-OBCN, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 168.17 g/mol and a melting point of 54–56 °C. 4-OBCN is used in a variety of laboratory experiments, including synthesis of pharmaceuticals, polymerization, and chemical synthesis. Its unique properties make it an ideal reagent for a range of scientific applications.
Scientific Research Applications
Synthesis and Biological Evaluation
One significant application of a derivative of 4-(3-Oxobut-1-en-1-yl)benzonitrile is in the synthesis and biological evaluation of selective androgen receptor modulators (SARMs). The derivative, 4-(5-oxopyrrolidine-1-yl)benzonitrile, exhibited anabolic effects on muscles and the central nervous system, while maintaining neutrality on the prostate. This derivative was identified for its strong androgen receptor binding affinity and metabolic stability, highlighting its potential in clinical applications (Aikawa et al., 2017).
Lithium Ion Battery Applications
Another significant application is in the field of lithium ion batteries. A derivative, 4-(Trifluoromethyl)-benzonitrile (4-TB), was used as an electrolyte additive for high voltage lithium ion batteries, demonstrating significant improvements in cyclic stability and capacity retention (Huang et al., 2014).
Chemical Synthesis and Intermediates
4-(3-Oxobut-1-en-1-yl)benzonitrile derivatives also play a role as intermediates in chemical synthesis. For example, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile is an important intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
Photoluminescence and Charge-Transfer Properties
The compound and its derivatives have been explored for their photophysical properties. For example, studies on 4-(dimethylamino)benzonitrile (DMABN) have revealed insights into photoinduced charge-transfer processes, which are crucial for understanding molecular dynamics in various applications, including organic electronics and sensors (Rhinehart et al., 2012).
properties
IUPAC Name |
4-[(E)-3-oxobut-1-enyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h2-7H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRLWSRWSICCF-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279319 | |
Record name | 4-[(1E)-3-Oxo-1-buten-1-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Oxobut-1-en-1-yl)benzonitrile | |
CAS RN |
30626-00-7 | |
Record name | 4-[(1E)-3-Oxo-1-buten-1-yl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30626-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1E)-3-Oxo-1-buten-1-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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